molecular formula C22H20N4O3 B15027909 (2E)-2-cyano-N-ethyl-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

(2E)-2-cyano-N-ethyl-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B15027909
M. Wt: 388.4 g/mol
InChI Key: HDWJAKSGYVJZBB-FOWTUZBSSA-N
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Description

(2E)-2-cyano-N-ethyl-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, an ethyl group, and a pyrido[1,2-a]pyrimidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-ethyl-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multiple steps:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidin-4-one core.

    Introduction of the Methylphenoxy Group: The methylphenoxy group is introduced via a nucleophilic substitution reaction using a suitable phenol derivative.

    Formation of the Cyano Group: The cyano group is introduced through a cyanation reaction, often using reagents such as sodium cyanide or potassium cyanide. 4

Properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

(E)-2-cyano-N-ethyl-3-[9-methyl-2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C22H20N4O3/c1-4-24-20(27)16(13-23)12-17-21(29-18-10-6-5-8-14(18)2)25-19-15(3)9-7-11-26(19)22(17)28/h5-12H,4H2,1-3H3,(H,24,27)/b16-12+

InChI Key

HDWJAKSGYVJZBB-FOWTUZBSSA-N

Isomeric SMILES

CCNC(=O)/C(=C/C1=C(N=C2C(=CC=CN2C1=O)C)OC3=CC=CC=C3C)/C#N

Canonical SMILES

CCNC(=O)C(=CC1=C(N=C2C(=CC=CN2C1=O)C)OC3=CC=CC=C3C)C#N

Origin of Product

United States

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